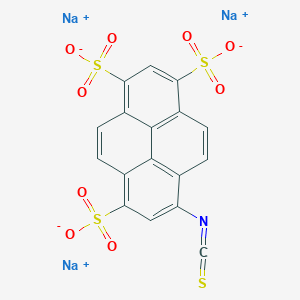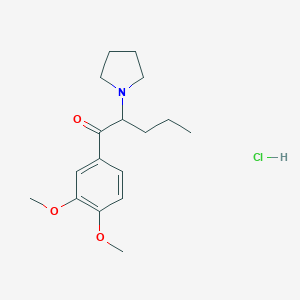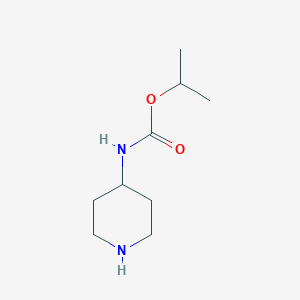
Bromanil
Overview
Description
Bromanil is a chemical compound with the molecular formula C6Br4O2 . It is also known by other names such as 2,3,5,6-Tetrabromo-1,4-benzoquinone .
Synthesis Analysis
While specific synthesis methods for Bromanil were not found in the search results, the general approach to synthesizing complex organic molecules involves a process called retrosynthetic analysis . This involves working backward from the target molecule to identify precursors and reactions that could lead to the synthesis of the target molecule .
Molecular Structure Analysis
Bromanil has an average mass of 423.679 Da and a mono-isotopic mass of 419.663147 Da . It has 2 hydrogen bond acceptors and no hydrogen bond donors . Its molar refractivity is 58.3±0.3 cm³ .
Chemical Reactions Analysis
The structure of the triplet excited state of Bromanil has been studied using time-resolved resonance Raman spectroscopy . These studies help understand the structure and mode-specific displacements of the resonant excited state .
Physical And Chemical Properties Analysis
Bromanil has a density of 3.1±0.1 g/cm³ and a boiling point of 340.5±42.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.7 mmHg at 25°C and it has an enthalpy of vaporization of 58.4±3.0 kJ/mol . The flash point is 120.0±14.4 °C . The index of refraction is 1.807 . It has a polar surface area of 34 Ų and a polarizability of 23.1±0.5 10^-24 cm³ . The surface tension is 94.9±3.0 dyne/cm and the molar volume is 135.4±3.0 cm³ .
Scientific Research Applications
Charge Transfer Complexation for Catecholamine Determination
Bromanil is utilized in a spectrophotometric method for the determination of catecholamines like levodopa, methyldopa, and dopamine in pure and drug formulations . This process involves the formation of a charge transfer complex with Bromanil, resulting in a green-colored product that can be measured at specific wavelengths. This method is praised for its simplicity, sensitivity, and rapid execution, making it a valuable tool in pharmaceutical analysis.
Triplet Excited State Analysis via Time-Resolved Resonance Raman Spectroscopy
The structure of the triplet excited state of Bromanil has been studied using Time-Resolved Resonance Raman (TR3) spectroscopy . This technique, combined with density functional theoretical (DFT) calculations and wave packet dynamics, provides insights into the structure and mode-specific displacements of the resonant excited state. Such detailed structural information is crucial for understanding the reactivity and interaction of Bromanil in various chemical processes.
Understanding Electronic States through Infrared Spectra
Research has been conducted on the electronic states of Bromanil and its anion radical by analyzing their infrared spectra . Significant frequency differences between the corresponding bands of neutral Bromanil and its anion radical were observed, leading to a better understanding of the molecular and electronic structures of these compounds.
Elucidation of Structure-Reactivity Correlation
The experimental data obtained from TR3 spectroscopy of Bromanil’s triplet excited state can be simulated to derive additional information on the transient states’ structure . This information is valuable for elucidating the structure-reactivity correlation, which is fundamental in predicting the behavior of Bromanil in various chemical reactions.
Optimization of Molecular Geometry
The geometry of Bromanil’s higher triplet state, Tn, has been optimized using time-dependent DFT calculations, which align well with wave packet dynamical simulations . This optimization is essential for accurate modeling and simulation of Bromanil’s behavior in excited states, which is relevant in fields like photochemistry and materials science.
Molecular Orbital Analysis
Mode-specific displacements of the triplet state geometry of Bromanil have been rationalized with respect to the molecular orbital involved . Understanding these displacements is important for the development of new materials and chemicals that exhibit desired properties, such as conductivity or reactivity.
Safety and Hazards
Mechanism of Action
Target of Action
Bromanil, also known as Bromacil, is a broad-spectrum herbicide . It is primarily used to control weeds in agricultural food crops such as citrus and pineapple . In addition, both Bromanil and its lithium salt are used to control weeds and brush in non-agricultural areas including utility right-of-ways, railroads, electrical switching stations, and industrial yards . The primary targets of Bromanil are these unwanted plants and weeds.
Mode of Action
Bromanil works by interfering with photosynthesis . It enters the plant through the root zone and moves throughout the plant Studies have shown that bromanil affects the structure of the triplet excited state .
Biochemical Pathways
Given its mode of action, it is likely that it disrupts the photosynthetic pathways in plants, leading to their eventual death .
Pharmacokinetics
The pharmacokinetics profile of Bromanil is still unclear due to difficulties determining this component in serum and the poor knowledge of its bioaccessibility and bioavailability . It would appear that Bromanil is absorbed into the small intestine, rapidly forming a complex with anti-proteases .
Result of Action
The primary result of Bromanil’s action is the death of the targeted plants and weeds. By interfering with photosynthesis, Bromanil deprives the plants of the energy they need to grow and survive .
Action Environment
The efficacy and stability of Bromanil can be influenced by various environmental factors. For instance, its application is prohibited in areas where surface water is present or intertidal areas below the mean high water mark . This is likely due to the potential for Bromanil to contaminate water sources and harm non-target organisms. Furthermore, Bromanil should never be used in residential or recreation areas due to the risk of exposure .
properties
IUPAC Name |
2,3,5,6-tetrabromocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDQPLUIFIFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197608 | |
| Record name | Bromanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetrabromo-p-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bromanil | |
CAS RN |
488-48-2 | |
| Record name | Bromanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromanyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromanil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabromo-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




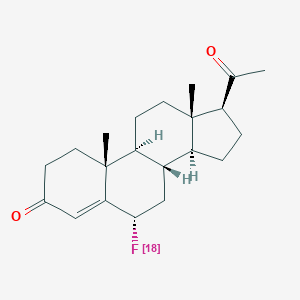

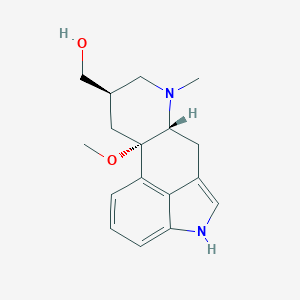



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)
